1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Overview
Description
“1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone” is a chemical compound that has been used as a reagent in the synthesis of GCN2 inhibitors in the treatment of cancer and other immune-related diseases . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthetic sequence of this compound commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products . The precipitate was filtered off to provide the 1-(4-(4-((2-chloro-5-fluoropyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone .Molecular Structure Analysis
The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
This compound is a reagent used in the synthesis of GCN2 inhibitors . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Scientific Research Applications
Antitumor Activity
- 1,2,4-Triazine derivatives bearing piperazine amide moiety, including similar compounds to 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone, have demonstrated promising antiproliferative effects against breast cancer cells. These compounds were synthesized and evaluated for their anticancer activities, showing significant potential as antitumor agents (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
- A series of azole-containing piperazine derivatives have been investigated for their antibacterial and antifungal activities. These compounds, structurally related to 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone, showed moderate to significant antimicrobial efficacy in vitro (Gan et al., 2010).
Anticonvulsant Activity
- Naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives containing piperazine/morpholine moiety, related to the chemical structure of interest, have shown potential as anticonvulsant agents. These novel compounds were synthesized and characterized, demonstrating significant anticonvulsant activity in vivo (Ghareb et al., 2017).
Anti-HIV Activity
- Piperazinyl-nitroimidazole derivatives, which share structural similarities with 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone, have been synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity. These compounds were tested in MT-4 cells, contributing to the development of non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Antipsychotic Activity
- Derivatives of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, closely related to the chemical compound , have been synthesized and evaluated for their antipsychotic activity. These compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models (Bhosale et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of the adenylate cyclase pathway , resulting in increased cyclic adenosine monophosphate (cAMP) levels . This, in turn, triggers the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells .
Pharmacokinetics
This suggests that the compound is absorbed and distributed in the body in a manner that correlates with the administered dose .
Result of Action
The result of the compound’s action is a glucose-dependent insulin release and an increase in the secretion of the incretin GLP-1 . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Action Environment
The efficacy and stability of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone can be influenced by various environmental factorsIt’s also important to note that the compound should be stored at room temperature .
Future Directions
The future directions of “1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone” could involve further exploration of its potential in the synthesis of GCN2 inhibitors for the treatment of cancer and other immune-related diseases . Further studies could also explore its molecular interactions and suitability for development .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental unit of many important biomolecules .
Cellular Effects
It is possible that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone in animal models . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)9-2-3-12-10(11)13-9/h2-3H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIIGUJGWCEXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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